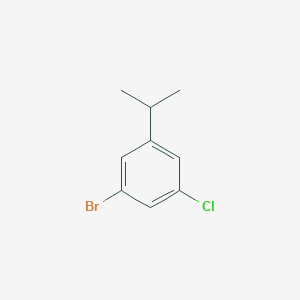

1-Bromo-3-chloro-5-(propan-2-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-chloro-5-(propan-2-yl)benzene is a chemical compound that belongs to the family of halogenated benzenes. It is commonly referred to as Bromochloroisopropylbenzene and is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields of research.

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

“1-Bromo-3-chloro-5-(propan-2-yl)benzene” is a derivative of benzene, which is a six-membered ring of carbon atoms, each of which is also bound to a hydrogen atom . The molecular formula of this compound is C6H4BrCl . It has a molecular weight of 191.453 .

Thermochemistry

This compound has been studied for its thermochemical properties. The constant pressure heat capacity of the liquid phase has been measured .

Spectroscopy

The compound has been analyzed using infrared spectroscopy and mass spectrometry . These techniques can provide information about the molecular structure and the types of bonds present in the molecule .

Synthesis of Polymer Nanoparticles

“1-Bromo-3-chloro-5-(propan-2-yl)benzene” has been used in the synthesis of polymer nanoparticles for drug delivery . These nanoparticles can be used to deliver drugs like doxorubicin, camptothecin, and cisplatin .

Synthesis of Antiprion Active Acridine Derivatives

This compound has been used in the synthesis of antiprion active acridine derivatives . These derivatives have potential applications in the treatment of prion infections .

Total Synthesis of Aspidospermine, Aspidospermidine, and Quebrachamine

“1-Bromo-3-chloro-5-(propan-2-yl)benzene” has been used in the total synthesis of aspidospermine, aspidospermidine, and quebrachamine . These are alkaloids that have potential medicinal properties .

Suzuki Cross-Coupling Reactions

This compound has been used in Suzuki cross-coupling reactions with arylboronic acids . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Cyanation of Aryl Halides

“1-Bromo-3-chloro-5-(propan-2-yl)benzene” has been used as a test substrate in the development of a new catalytic system for the cyanation of aryl halides . This reaction is important in the synthesis of nitriles, which are used in a variety of chemical products .

Mecanismo De Acción

Target of Action

Brominated and chlorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 1-Bromo-3-chloro-5-(propan-2-yl)benzene likely involves its participation in electrophilic aromatic substitution reactions . In these reactions, the bromine or chlorine atom on the benzene ring can be replaced by a nucleophile. This compound can also participate in Suzuki-Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that benzene derivatives can undergo various transformations, leading to the formation of a wide range of organic compounds . These transformations can impact multiple biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

The compound’s predicted boiling point is 2377±200 °C, and its predicted density is 1393±006 g/cm3 .

Propiedades

IUPAC Name |

1-bromo-3-chloro-5-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEVAAUCGASYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-5-(propan-2-yl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)